molecular formula C10H12ClNO B6259620 2-chloro-6-[(cyclopropylmethoxy)methyl]pyridine CAS No. 1505950-13-9

2-chloro-6-[(cyclopropylmethoxy)methyl]pyridine

Cat. No.: B6259620
CAS No.: 1505950-13-9
M. Wt: 197.7
InChI Key:
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Description

2-chloro-6-[(cyclopropylmethoxy)methyl]pyridine is an organic compound with the molecular formula C10H12ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-[(cyclopropylmethoxy)methyl]pyridine typically involves the reaction of 2-chloropyridine with cyclopropylmethanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

2-chloropyridine+cyclopropylmethanolbase, refluxThis compound\text{2-chloropyridine} + \text{cyclopropylmethanol} \xrightarrow{\text{base, reflux}} \text{this compound} 2-chloropyridine+cyclopropylmethanolbase, reflux​this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-[(cyclopropylmethoxy)methyl]pyridine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The pyridine ring can be reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as 2-methoxy-6-[(cyclopropylmethoxy)methyl]pyridine.

    Oxidation: Pyridine N-oxides are the major products.

    Reduction: Reduced pyridine derivatives are formed.

Scientific Research Applications

2-chloro-6-[(cyclopropylmethoxy)methyl]pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-[(cyclopropylmethoxy)methyl]pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-methylpyridine: A simpler derivative with a methyl group instead of the cyclopropylmethoxy group.

    2-chloro-6-(trichloromethyl)pyridine: Contains a trichloromethyl group, leading to different chemical properties.

Uniqueness

2-chloro-6-[(cyclopropylmethoxy)methyl]pyridine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic effects. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

1505950-13-9

Molecular Formula

C10H12ClNO

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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